molecular formula C9H10N2OS B12445064 5,6,7,8-Tetrahydro-2-methylthio-6-quinazolinone

5,6,7,8-Tetrahydro-2-methylthio-6-quinazolinone

Cat. No.: B12445064
M. Wt: 194.26 g/mol
InChI Key: BCIURQGJDKHCNR-UHFFFAOYSA-N
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Description

Structural Elucidation of 5,6,7,8-Tetrahydro-2-methylthio-6-quinazolinone

IUPAC Nomenclature and Systematic Identification

The systematic name 2-methylsulfanyl-7,8-dihydro-5H-quinazolin-6-one adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature prioritizes the quinazolinone bicyclic system, which consists of a pyrimidine ring fused to a partially saturated benzene ring. Key components of the name include:

  • Quinazolin-6-one : Indicates a quinazoline derivative with a ketone group at position 6.
  • 7,8-Dihydro-5H : Specifies partial saturation of the benzene ring, with two double bonds reduced.
  • 2-Methylsulfanyl : Denotes a methylthio (-SCH₃) substituent at position 2 of the pyrimidine ring.

The molecular formula is C₉H₁₀N₂OS , with a molecular weight of 194.26 g/mol . The SMILES notation CSC1=NC=C2CC(=O)CCC2=N1 encodes the connectivity of atoms, highlighting the ketone at position 6 and the methylthio group at position 2.

Table 1: Key Identifiers of this compound

Property Value
IUPAC Name 2-methylsulfanyl-7,8-dihydro-5H-quinazolin-6-one
Molecular Formula C₉H₁₀N₂OS
Molecular Weight 194.26 g/mol
SMILES CSC1=NC=C2CC(=O)CCC2=N1
InChIKey BCIURQGJDKHCNR-UHFFFAOYSA-N

Molecular Structure Analysis: Cyclic Systems and Functional Groups

The compound features a tetrahydroquinazolinone core, comprising a pyrimidine ring fused to a partially hydrogenated benzene ring. Structural highlights include:

  • Bicyclic Framework :
    • The pyrimidine ring (positions 1–4, 6) is fused to a cyclohexene ring (positions 5–8), with saturation at positions 7 and 8.
    • The ketone group at position 6 introduces planar geometry to the adjacent carbons.
  • Functional Groups :
    • Methylthio Substituent (-SCH₃) : Located at position 2, this group contributes to the compound’s electronic profile and steric bulk.
    • Amine and Imine Groups : The pyrimidine ring contains nitrogen atoms at positions 1 and 3, which participate in conjugation with the ketone.

Figure 1: Key Structural Features

  • Cyclohexene Ring : Partially saturated, reducing aromaticity compared to fully unsaturated quinazolines.
  • Pyrimidine Ring : Contains conjugated double bonds, stabilized by resonance with the ketone group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical and experimental NMR data for related tetrahydroquinazolinone derivatives provide insights into expected signals:

Table 2: Predicted ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
Methylthio (-SCH₃) 2.5–2.7 Singlet
Cyclohexene H (C7, C8) 1.8–2.2 Multiplet
Aromatic H (C3, C4) 6.5–7.0 Doublet
NH (C1) 8.0–8.5 Broad singlet

¹³C NMR shifts would include:

  • C=O (C6) : ~200 ppm.
  • Aromatic carbons : 120–150 ppm.
  • Methylthio carbon : 15–20 ppm.
Infrared (IR) Spectroscopy

IR spectra would exhibit characteristic absorptions:

  • C=O Stretch : Strong band near 1680–1720 cm⁻¹ due to the ketone.
  • C-S Stretch : Medium intensity peak at 600–700 cm⁻¹ .
  • N-H Stretch : Broad band near 3300 cm⁻¹ for the secondary amine.
Mass Spectrometry (MS)

The molecular ion peak at m/z 194 corresponds to the molecular weight. Fragmentation patterns include:

  • Loss of SCH₃ : m/z 194 → 147 (base peak).
  • Cleavage of the pyrimidine ring : m/z 147 → 105 (C₇H₇N).

Figure 2: Proposed Fragmentation Pathways

  • α-Cleavage : Breaking bonds adjacent to the ketone, yielding ions at m/z 147 and 105.
  • Retro-Diels-Alder : Fragmentation of the cyclohexene ring, producing smaller hydrocarbon ions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-7,8-dihydro-5H-quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-13-9-10-5-6-4-7(12)2-3-8(6)11-9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIURQGJDKHCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2CC(=O)CCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Synthesis

The Niementowski method remains a cornerstone for synthesizing tetrahydroquinazolinones. Anthranilic acid reacts with formamide at 120°C, forming o-amidobenzamide intermediates that cyclize to yield 4(3H)-quinazolinones. Modifications using microwave irradiation reduce reaction times (2–4 hours) and improve yields (75–80%). For 5,6,7,8-tetrahydro derivatives, cyclohexanone precursors are condensed with thiourea derivatives under acidic conditions, followed by methylation.

Representative Conditions :

  • Reagents : Anthranilic acid, formamide, thiourea.
  • Temperature : 120°C (conventional) vs. 150°C (microwave).
  • Yield : 70% (conventional) vs. 85% (microwave).

Cyclization of 2-Aminobenzylamine Derivatives

VulcanChem’s protocol involves reacting 2-aminobenzylamine with carbon disulfide and formaldehyde in basic ethanol. The intermediate undergoes cyclization to form the tetrahydroquinazolinone core, with subsequent methylthio group incorporation via alkylation.

Data Table 1: Cyclization Methods Comparison

Method Reagents Conditions Yield (%) Reference
Niementowski (modified) Anthranilic acid, formamide Microwave, 150°C 85
2-Aminobenzylamine route CS₂, CH₂O, NaOH/EtOH Reflux, 6h 78

Condensation and Ring-Closure Strategies

Acyl Chloride-Mediated Condensation

Brieflands’ method employs chloroacyl chlorides instead of standard acyl chlorides to synthesize fused quinazolinones. Anthranilic acid reacts with chloroacyl chloride to form benzoxazinone intermediates, which undergo ring closure with amines. This approach yields 5,6,7,8-tetrahydro derivatives in 65–70% yields.

Example :

  • Reagents : Anthranilic acid, chloroacetyl chloride, hydrazine hydrate.
  • Conditions : Reflux in ethanol, 2h.
  • Yield : 68%.

Isatoic Anhydride-Based Synthesis

Der Pharma Chemica’s oxidative method uses isatoic anhydride, aldehydes, and ammonium acetate with NaOCl in ethanol. The one-pot reaction forms 2-substituted quinazolinones, with the methylthio group introduced via post-synthetic thiolation.

Data Table 2: Condensation Approaches

Substrate Oxidant Solvent Yield (%) Reference
Isatoic anhydride NaOCl Ethanol 76–85
Anthranilic acid KMnO₄ DMF 65–70

Microwave-Assisted and Green Chemistry Approaches

Deep Eutectic Solvent (DES) Synthesis

A green protocol uses choline chloride-urea DES for cyclocondensation. Benzoxazinone intermediates react with methylamine derivatives under microwave irradiation (100°C, 20 minutes), achieving yields of 70–75% with reduced waste.

Solvent-Free Microwave Reactions

T&F Online reports a solvent-free method where anthranilic acid, orthoesters, and amines react under microwaves (150°C, 15 minutes). This method avoids toxic solvents and achieves 80% yields for 2-methylthio derivatives.

Data Table 3: Green Synthesis Metrics

Method Solvent Time Yield (%) Reference
DES-based Choline chloride-urea 20m 75
Solvent-free microwave None 15m 80

Metal-Catalyzed Methods

Copper-Catalyzed Isocyanide Insertion

ACS’s method uses Cu(OAc)₂ to catalyze reactions between 2-iodobenzamides and methylthio-containing amines. The protocol achieves 70–90% yields under mild conditions (80°C, 12h).

Reaction Scheme :

  • Substrates : 2-iodo-N-methylbenzamide + methylthioamine.
  • Catalyst : Cu(OAc)₂ (10 mol%).
  • Conditions : DMSO, 80°C, 12h.
  • Yield : 85%.

Base-Promoted SNAr Reactions

PMC’s transition-metal-free method uses Cs₂CO₃ to promote nucleophilic aromatic substitution (SNAr) between 2-fluorobenzamides and thioamides. The reaction proceeds in DMSO at 135°C, yielding 72–78%.

Industrial-Scale Production

Continuous Flow Reactors

VulcanChem’s industrial process employs continuous flow reactors for cyclization and alkylation steps. Key advantages include:

  • Throughput : 1–5 kg/hour.
  • Purity : >98% (HPLC).
  • Solvent Recovery : 90% ethanol recycled.

Ethylene Carbonate Alkylation

A patented method uses ethylene carbonate for scalable N-alkylation. The process avoids hazardous alkyl halides and achieves 92.5% yield with high purity (98.6%).

Data Table 4: Industrial Methods

Parameter Continuous Flow Ethylene Carbonate
Yield (%) 85 92.5
Purity (%) 98 98.6
Solvent Efficiency High Moderate

Scientific Research Applications

Based on the search results provided, here is a detailed overview of the applications of compounds related to tetrahydroquinazolines, with a focus on their synthesis, potential biological activities, and molecular interactions:

Synthesis of Tetrahydroquinazolines

Novel Derivatives: A new series of 5,6,7,8-tetrahydroquinazolines can be synthesized using α-aminoamidines reacting with bis-benzylidene cyclohexanones . This method stands out due to its excellent yields, mild reaction conditions, and ease of workup, marking an improvement over existing synthetic procedures . A key advantage of these new tetrahydroquinazoline derivatives is the presence of protecting groups at the C2-tert-butyl moiety of the quinazoline fragment .

Reaction Conditions: The synthesis involves reacting bis-benzylidene cyclohexanones with guanidine hydrochloride in the presence of NaH in DMF as a solvent, resulting in the formation of 8-(arylidene)-4-(aryl)5,6,7,8-tetrahydroquinazolin-2-ylamines with a yield of 19–28% .

Potential Biological Activities

Antitubercular Agents: Molecular docking studies suggest that synthesized tetrahydroquinazolines reveal high binding affinity toward essential enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) . This indicates their potential as candidates for the molecular design and development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

Antidiabetic Applications: The synthesized compounds also show predicted high inhibition activity against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes . Tetrahydroquinazolines have been reported to exhibit inhibitory activity towards α- and β-glucosidases, which is promising for blocking specific metabolic processes involved in a variety of diseases, such as diabetes and related diseases .

Anti-inflammatory Activities: Some tetrahydroquinazolines have demonstrated anti-inflammatory activities by inhibiting the lipopolysaccharide (LPS)-induced nitric oxide (NO) release in RAW264.7 cells .

Anticancer Activity: Quinazoline derivatives have been screened for anticancer activity against the MCF 7 cell line using the MTT assay .

Antimicrobial Properties : Studies have indicated that 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one possesses significant antibacterial and antifungal activity and has been tested against various strains of bacteria and fungi with promising results.

Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Molecular Interactions

Enzyme Inhibition: Tetrahydroquinazoline derivatives have shown high binding affinity toward key enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) in Mycobacterium tuberculosis . They also exhibit inhibitory activities against α- and β-glucosidases .

Binding Affinity: Molecular docking studies of tetrahydroquinazoline derivatives have revealed high binding affinity toward Raucaffricine β-glucosidase .

In vitro studies on various cancer cell lines revealed that the compound significantly reduces cell viability. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways.

Other Applications

Tetrahydroquinolines have applications in various fields:

  • Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology : Investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Explored as a potential therapeutic agent due to its ability to interact with biological targets.
  • Industry : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural uniqueness of 5,6,7,8-tetrahydro-2-methylthio-6-quinazolinone lies in its substituent pattern and saturation. Below is a comparative analysis with key analogues:

Compound Substituents Key Differences Pharmacological Relevance
5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone -OH at position 2 Hydroxyl group increases polarity but reduces lipophilicity; may limit BBB penetration. Potential for antioxidant or anti-inflammatory activity .
5,6,7,8-Tetrahydro-2-amino-6-quinazolinone -NH₂ at position 2 Amino group enhances hydrogen-bonding capacity; may improve target specificity. Often used as intermediates in kinase inhibitors .
5,6,7,8-Tetrahydro-2,4-diamino-6-quinazolinone -NH₂ at positions 2 and 4 Dual amino groups increase basicity and solubility; structural rigidity may reduce conformational flexibility. Explored in antifolate and antimicrobial agents .
2,6,8-Triaryl-imidazo[4,5-g]quinazoline Aromatic imidazole fusion at 4,5-g Fully aromatic system with extended conjugation; higher planarity may enhance DNA intercalation. Anticancer applications reported .

Key Insight : The methylthio group in the target compound provides moderate lipophilicity compared to polar -OH or -NH₂ substituents, balancing membrane permeability and solubility. This makes it a promising candidate for central nervous system (CNS)-targeted therapies, where BBB penetration is critical .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Substituent (Position 2) LogP Water Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
-SCH₃ (Methylthio) 1.8 0.45 6.2
-OH (Hydroxyl) 0.3 8.9 2.1
-NH₂ (Amino) -0.5 12.3 3.8

Data extrapolated from analogous quinazolinone derivatives .

Biological Activity

5,6,7,8-Tetrahydro-2-methylthio-6-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Quinazolinones

Quinazolinones are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been studied for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity of quinazolinones allows for the modification of their pharmacological properties through molecular hybridization techniques.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported that derivatives of quinazolinone displayed IC50 values ranging from 0.36 to 40.90 μM against breast cancer cell lines such as MDA-MB-231 . The structure-activity relationship (SAR) analysis indicates that specific substituents on the quinazolinone core influence its anticancer efficacy.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity. Research indicates that quinazolinone derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, specific derivatives showed potent activity comparable to standard antibiotics in various assays .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition could lead to reduced production of pro-inflammatory mediators .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Enzyme Inhibition : The compound may exert its effects by inhibiting key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with specific receptors or signaling pathways that regulate cellular proliferation and apoptosis.
  • Molecular Hybridization : The incorporation of additional pharmacophores through molecular hybridization can enhance its binding affinity and selectivity towards biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:

  • A study synthesized a series of benzoquinazolinone-based hybrids and evaluated their anticancer activity against various cell lines. Compounds with bulky substituents showed enhanced efficacy .
  • Another investigation assessed the antibacterial potential of quinazolinone derivatives against multiple bacterial strains using a serial dilution method. Certain compounds exhibited remarkable activity against resistant strains .

Data Summary

Activity Type Effect Reference
AnticancerIC50 range: 0.36 - 40.90 μM
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryCOX enzyme inhibition

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